molecular formula C18H30O2 B1237757 Punicic acid CAS No. 544-72-9

Punicic acid

Cat. No.: B1237757
CAS No.: 544-72-9
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-MRZTUZPCSA-N
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Description

Punicic acid, also known as trichosanic acid, is a polyunsaturated fatty acid with the chemical formula C18H30O2. It is characterized by three conjugated double bonds, specifically in the 9-cis, 11-trans, and 13-cis positions. This compound is predominantly found in pomegranate (Punica granatum) seed oil, where it constitutes approximately 65% of the fatty acids . It is also present in the seed oils of snake gourd and bitter gourd .

Mechanism of Action

Target of Action

Punicic acid, the main bioactive component of pomegranate seed oil, primarily targets peroxisome proliferator-activated receptors (PPARs) . PPARs play a crucial role in the regulation of cellular differentiation, development, and metabolism . In addition, this compound can also interact with GLUT4 protein and calpain , which are involved in the formation of beta-amyloid deposits and tau hyperphosphorylation .

Mode of Action

This compound decreases oxidative damage and inflammation by increasing the expression of PPARs . It can also reduce beta-amyloid deposits formation and tau hyperphosphorylation by increasing the expression of GLUT4 protein and inhibiting calpain hyperactivation .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates adiponectin secretion and up-regulates GLUT4 expression and translocation in adipocytes . This is possibly mediated by the high binding affinity of this compound to PPARγ . Furthermore, this compound treatment improves glucose uptake and prevents changes in mitochondrial proteins associated with dysfunction in insulin-resistant states such as diabetes .

Result of Action

The action of this compound results in a decrease in oxidative damage and inflammation . It also leads to a reduction in beta-amyloid deposits and tau hyperphosphorylation, which are associated with neurodegenerative diseases . In addition, this compound has been shown to be effective against various chronic diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the regulation of intestinal microflora has been identified as a crucial factor and an effective strategy to reverse obesity-related hyperlipidemia and non-alcoholic fatty liver disease . .

Biochemical Analysis

Biochemical Properties

Punicic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptor proteins that regulate the expression of genes involved in lipid metabolism and glucose homeostasis . This compound acts as an agonist for PPARs, thereby influencing the transcription of genes related to fatty acid oxidation and adipogenesis. Additionally, this compound is converted to conjugated linoleic acid in the body, which further interacts with enzymes involved in lipid metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB) and decreasing the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) . In adipocytes, this compound promotes lipid oxidation and reduces lipid accumulation, thereby combating obesity . In cancer cells, this compound induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, this compound enhances insulin sensitivity and glucose uptake in muscle cells, contributing to improved metabolic health .

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. As an agonist of PPARs, this compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation . It inhibits the activation of NF-κB, reducing the production of inflammatory cytokines . This compound also influences the expression of genes related to apoptosis and cell proliferation, thereby exerting anti-cancer effects . Additionally, this compound enhances the activity of antioxidant enzymes, reducing oxidative stress and protecting cells from damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard laboratory conditions, retaining its bioactivity for extended periods . Long-term exposure to this compound has been associated with sustained anti-inflammatory and anti-obesity effects in animal models . The degradation of this compound can occur under extreme conditions, such as high temperatures and prolonged exposure to light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to improve lipid metabolism, reduce inflammation, and enhance insulin sensitivity without causing adverse effects . High doses of this compound may lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits of this compound while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized to conjugated linoleic acid in the body, which further participates in lipid metabolism . The conversion of this compound to conjugated linoleic acid is catalyzed by enzymes such as fatty acid desaturase . This compound also influences the activity of enzymes involved in fatty acid oxidation, promoting the breakdown of lipids and reducing lipid accumulation . Additionally, this compound modulates the expression of genes related to glucose metabolism, enhancing insulin sensitivity and glucose uptake .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes, where it exerts its effects on lipid metabolism and cell signaling . This compound is also transported in the bloodstream, bound to lipoproteins, and distributed to different tissues, including adipose tissue, muscle, and liver . The transport and distribution of this compound are influenced by factors such as lipid solubility and the presence of specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cell membrane, where it interacts with membrane-bound receptors and enzymes involved in lipid metabolism . It can also be found in the cytoplasm, where it influences various cellular processes, including gene expression and signal transduction . The localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Punicic acid can be synthesized through the dehydration and isomerization of secondary oxidation products of linoleic and alpha-linolenic acids . This process involves the removal of water molecules and the rearrangement of double bonds to form the conjugated system characteristic of this compound.

Industrial Production Methods

The primary natural source of this compound is pomegranate seed oil, which contains about 80% this compound . Industrial production typically involves the extraction of oil from pomegranate seeds, followed by purification processes to isolate this compound. Due to the limited availability of pomegranate seeds, there is ongoing research into producing this compound using engineered microorganisms through modern fermentation technology .

Chemical Reactions Analysis

Types of Reactions

Punicic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated fatty acids.

    Isomerization: The conjugated double bonds can undergo isomerization to form different geometric isomers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used.

    Isomerization: Heat and catalysts such as acids or bases can facilitate the isomerization process.

Major Products Formed

    Oxidation: Hydroperoxides and other oxidation products.

    Reduction: Saturated fatty acids.

    Isomerization: Different geometric isomers of this compound.

Scientific Research Applications

Properties

CAS No.

544-72-9

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

(9E,11Z,13E)-octadeca-9,11,13-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)/b6-5+,8-7-,10-9+

InChI Key

CUXYLFPMQMFGPL-MRZTUZPCSA-N

SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCC/C=C/C=C\C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

melting_point

44 - 45 °C

physical_description

Solid

Synonyms

punicic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the precise mechanism of action of punicic acid is still under investigation, research suggests that it exerts its effects through multiple pathways:

  • PPARγ Activation: this compound has been shown to act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. [] This activation leads to increased glucose uptake, enhanced adiponectin secretion, and upregulation of GLUT4 expression and translocation in adipocytes. []
  • Anti-androgenic Effects: Studies on prostate cancer cells indicate that this compound exhibits anti-androgenic properties, inhibiting dihydrotestosterone-stimulated cell growth, androgen receptor nuclear accumulation, and the expression of androgen receptor-dependent genes. []
  • Induction of Apoptosis: this compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. [, , ] This apoptotic effect is mediated by a caspase-dependent pathway, particularly the intrinsic pathway. []
  • Inhibition of Cell Proliferation and Migration: this compound effectively inhibits the proliferation and migration of cancer cells, as demonstrated in studies on breast cancer and glioblastoma cells. [, , ]
  • Antioxidant and Anti-inflammatory Effects: this compound possesses antioxidant and anti-inflammatory properties, reducing oxidative stress and inflammatory responses in various models, including streptozotocin-induced diabetes. [, ]

ANone:

  • Spectroscopic data:
    • 13C NMR: Characteristic peaks for conjugated double bonds allow distinguishing this compound from other fatty acids. []
    • FTIR: Used to analyze the functional groups present and compare this compound-rich oils with others like meadowfoam seed oil. []

ANone: this compound, as a conjugated linolenic acid, is susceptible to oxidation.

  • Oxidative Stability:
    • Free Fatty Acid: this compound in its free form is highly prone to oxidation in the presence of air. []
    • Triacylglycerol-bound: When bound to triacylglycerols in pomegranate seed oil, this compound shows increased stability against oxidation, even under simulated gastric conditions and thermal stress. []
  • Applications:
    • Nutraceutical and Functional Food Ingredient: Due to its potential health benefits, this compound is investigated as a valuable ingredient in functional foods and nutraceuticals. [, , ]
    • Pharmaceutical Applications: The anti-cancer, anti-inflammatory, and anti-diabetic properties of this compound make it a promising candidate for pharmaceutical applications. [, , ]

ANone:

  • Stability: this compound is susceptible to oxidation and isomerization, especially in its free form. [, ]

ANone:

  • Absorption and Metabolism: this compound is absorbed and metabolized in the body. Studies show that it is converted to conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer (c9,t11-CLA), in various tissues, including liver, skeletal muscle, and adipose tissue. [, , ]
  • In vivo Activity and Efficacy:
    • Anti-obesity Effects: Studies in mice models have shown that this compound can reduce body fat mass and alter lipid metabolism, leading to a decrease in adipose tissue weight and liver triglyceride levels. []
    • Anti-diabetic Effects: Research suggests that this compound improves glucose tolerance and reduces fasting plasma glucose levels in diabetic animal models. [, ] This effect is partly attributed to its PPARγ agonist activity.
    • Anti-inflammatory Effects: In vivo studies demonstrate that this compound can reduce inflammation in models of inflammatory bowel disease and diabetes. [, ]

ANone:

  • In vitro Efficacy: this compound has shown promising results in various in vitro studies, demonstrating:
    • Inhibition of cancer cell proliferation and migration in breast cancer, prostate cancer, and glioblastoma cell lines. [, , , ]
    • Induction of apoptosis in cancer cells. [, , ]
    • Activation of PPARγ in adipocytes leading to enhanced glucose uptake and adiponectin secretion. []
  • In vivo Efficacy: Animal studies have supported the in vitro findings, demonstrating:
    • Reduction of body fat mass and alteration of lipid metabolism in mice fed with this compound-rich diets. []
    • Improvement in glucose tolerance and reduction of inflammation in diabetic animal models. [, ]
    • Protection against inflammatory bowel disease in rodent models. []

ANone: Several analytical methods are employed to analyze this compound:

  • Gas Chromatography (GC):
    • GC-FID (Flame Ionization Detection): This method is widely used to determine the fatty acid composition of oils, including the quantification of this compound. [, , ]
    • GC-MS (Mass Spectrometry): Provides more detailed structural information and is helpful in identifying this compound and its metabolites in biological samples. [, , ]
  • 13C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can differentiate this compound from other conjugated linolenic acid isomers and other fatty acids based on their unique chemical shifts. [, ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps analyze the functional groups present in this compound and compare it with other fatty acids. [, ]

ANone: While this compound exhibits unique properties, other conjugated linolenic acid (CLNA) isomers and related compounds can be considered as potential alternatives or substitutes:

  • Conjugated Linoleic Acid (CLA): While not a direct substitute, CLA, particularly the cis-9, trans-11 isomer, is a metabolic product of this compound and shares some of its health benefits. []

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